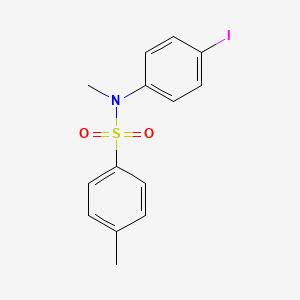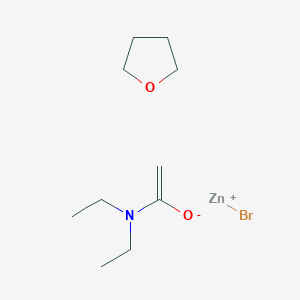
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a bromozinc cation, a diethylamino group, and an ethenolate moiety, all coordinated with oxolane. These structural features make it a versatile reagent in organic synthesis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromozinc(1+);1-(diethylamino)ethenolate;oxolane typically involves the reaction of zinc with a brominated precursor in the presence of a diethylamino ethenolate ligand. One common method is the reaction of zinc dust with 1-bromo-2-(diethylamino)ethene in the presence of oxolane as a solvent. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results. The final product is often purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form zinc metal and other reduced organic products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and diethylamino acetaldehyde, while substitution reactions can produce various substituted ethenolates.
科学研究应用
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which Bromozinc(1+);1-(diethylamino)ethenolate;oxolane exerts its effects involves the coordination of the zinc cation with various ligands, facilitating the formation of reactive intermediates. These intermediates can undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Bromozinc(1+) ethenide: Similar in structure but lacks the diethylamino group.
Diethylzinc: Contains zinc coordinated with two ethyl groups, used in similar types of reactions.
Zinc bromide: A simpler compound with different reactivity and applications.
Uniqueness
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is unique due to its combination of a bromozinc cation with a diethylamino ethenolate ligand, providing distinct reactivity and versatility in various chemical processes. This makes it a valuable reagent in both academic research and industrial applications.
属性
CAS 编号 |
595570-46-0 |
|---|---|
分子式 |
C10H20BrNO2Zn |
分子量 |
331.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(diethylamino)ethenolate;oxolane |
InChI |
InChI=1S/C6H13NO.C4H8O.BrH.Zn/c1-4-7(5-2)6(3)8;1-2-4-5-3-1;;/h8H,3-5H2,1-2H3;1-4H2;1H;/q;;;+2/p-2 |
InChI 键 |
NAGCAVZNUVPAPD-UHFFFAOYSA-L |
规范 SMILES |
CCN(CC)C(=C)[O-].C1CCOC1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


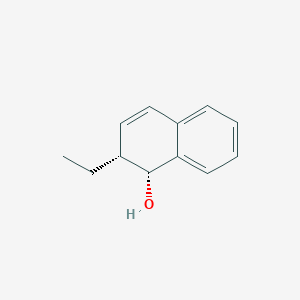
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
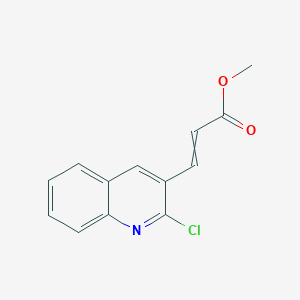
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)

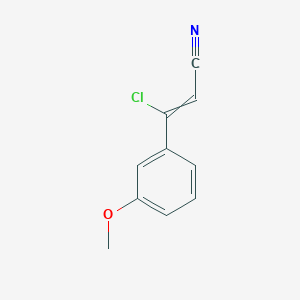

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
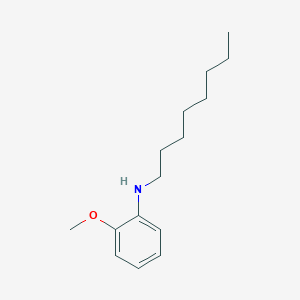

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
